molecular formula C11H17NO2 B2482632 (2S)-2-(3,5-Dimethoxyphenyl)propan-1-amine CAS No. 2248186-98-1

(2S)-2-(3,5-Dimethoxyphenyl)propan-1-amine

Cat. No.: B2482632
CAS No.: 2248186-98-1
M. Wt: 195.262
InChI Key: LXXLDUVCSGKXFX-MRVPVSSYSA-N
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Description

(2S)-2-(3,5-Dimethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO2 It is a chiral amine, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,5-Dimethoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding nitro compound through a nitration reaction.

    Reduction: The nitro compound is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Chiral Resolution: The resulting amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other advanced separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

(2S)-2-(3,5-Dimethoxyphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(3,5-Dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine: A closely related compound with similar chemical properties but different stereochemistry.

    3,5-Dimethoxyphenethylamine: Another related compound with a similar aromatic structure but different side chain.

Uniqueness

(2S)-2-(3,5-Dimethoxyphenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in different biological activity and chemical reactivity compared to its enantiomers or other similar compounds

Properties

IUPAC Name

(2S)-2-(3,5-dimethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(7-12)9-4-10(13-2)6-11(5-9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXLDUVCSGKXFX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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